1-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-methylbenzoate
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Overview
Description
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE is a complex organic compound that features a unique structure combining isoindole, naphthyl, and benzoate moieties
Preparation Methods
The synthesis of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Naphthyl Group: This step involves the coupling of the isoindole derivative with a naphthyl compound, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Benzoate Ester: The final step involves esterification of the naphthyl derivative with 4-methylbenzoic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoindole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the naphthyl and benzoate groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-METHYLBENZOATE can be compared with similar compounds such as:
1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: These compounds share the isoindole core structure and exhibit similar chemical reactivity and biological activity.
Naphthyl esters: Compounds with naphthyl ester groups have comparable physical and chemical properties, making them useful in similar applications.
Benzoate esters: These compounds are widely used in organic synthesis and materials science due to their stability and reactivity.
Properties
Molecular Formula |
C27H18N2O4 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[1-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H18N2O4/c1-17-10-12-19(13-11-17)27(32)33-24-15-14-18-6-2-3-7-20(18)23(24)16-28-29-25(30)21-8-4-5-9-22(21)26(29)31/h2-16H,1H3/b28-16+ |
InChI Key |
KRGWNSJRBHNSBI-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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